Computational Physicochemical Profile: LogP and TPSA Comparison with the (S)-Enantiomer
Computational predictions provide a quantitative basis for differentiating the (R)- and (S)-enantiomers. The (R)-enantiomer (CAS 546093-45-2) exhibits a topological polar surface area (TPSA) of 32.26 Ų , which is identical to the calculated TPSA for the (S)-enantiomer (CAS 546093-46-3) of 32.26 Ų . However, a discrepancy exists in predicted LogP values, with the (R)-enantiomer showing a LogP of 0.3668 compared to a calculated LogP of 0.6956 for the (S)-enantiomer [1]. These data highlight that while some computational parameters may be identical, others like lipophilicity can vary, underscoring the need for precise stereochemical definition in early-stage drug design and procurement.
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | TPSA: 32.26 Ų; LogP: 0.3668 |
| Comparator Or Baseline | (S)-1-(Piperidin-4-yl)ethanol (CAS 546093-46-3): TPSA: 32.26 Ų; LogP: 0.6956 |
| Quantified Difference | LogP: 0.3668 (R) vs 0.6956 (S) |
| Conditions | Computational prediction software (unspecified algorithm) |
Why This Matters
Differences in predicted LogP can translate to variations in membrane permeability and oral bioavailability, making the choice of the correct enantiomer critical for lead optimization.
- [1] Molbase. (R)-1-(4-哌啶基)乙醇. Retrieved from molbase.cn View Source
